1-Isocyanato-2,3-dimethoxybenzene
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Overview
Description
1-Isocyanato-2,3-dimethoxybenzene is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 2 and 3 positions . This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Scientific Research Applications
1-Isocyanato-2,3-dimethoxybenzene finds applications in various scientific research fields:
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-Isocyanato-2,3-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
this compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed during the electrophilic aromatic substitution .
Preparation Methods
One common synthetic route involves the reaction of 2,3-dimethoxyaniline with phosgene (COCl2) under controlled conditions . The reaction proceeds as follows:
Starting Material: 2,3-dimethoxyaniline
Reagent: Phosgene (COCl2)
Reaction Conditions: Typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Product: 1-Isocyanato-2,3-dimethoxybenzene
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Isocyanato-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Isocyanato-2,3-dimethoxybenzene can be compared with other isocyanate-substituted aromatic compounds such as:
1-Isocyanato-4-methoxybenzene: Similar structure but with a single methoxy group at the 4 position.
1-Isocyanato-2-methoxybenzene: Contains a single methoxy group at the 2 position.
1-Isocyanato-3,4-dimethoxybenzene: Has methoxy groups at the 3 and 4 positions.
The unique positioning of the methoxy groups in this compound influences its reactivity and makes it distinct from these similar compounds .
Properties
IUPAC Name |
1-isocyanato-2,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-8-5-3-4-7(10-6-11)9(8)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJBJSNTODHAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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